6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPMEPZCXLPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677470 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-62-0 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 6 Bromo 1h Pyrrolo 3,2 B Pyridin 2 3h One
Established Synthetic Routes to the Pyrrolo[3,2-b]pyridin-2(3H)-one Scaffold
The formation of the pyrrolo[3,2-b]pyridin-2(3H)-one core, also known as a 4-azaindole-2-one, is a critical step in the synthesis of the target molecule. These methods often involve the strategic assembly and cyclization of substituted pyridine (B92270) precursors.
Precursor Synthesis and Functionalization Strategies
The synthesis of the pyrrolo[3,2-b]pyridin-2(3H)-one scaffold typically commences with appropriately substituted pyridine derivatives. A common starting material is 3-aminopyridine (B143674), which can undergo a series of functionalization reactions to introduce the necessary groups for the subsequent cyclization.
One key strategy involves the introduction of a methyl group at the 4-position of a 3-aminopyridine derivative. This can be achieved through various methods, including nucleophilic substitution on a pre-functionalized pyridine ring. For instance, 3-amino-4-methylpyridines are valuable precursors for [4+1] cyclization reactions.
Another approach involves the use of 3-aminopyridin-2(1H)-ones as precursors. These can be synthesized by heating N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the 3-aminopyridin-2(1H)-one.
Furthermore, functionalization can be achieved through palladium-catalyzed cross-coupling reactions on halogenated pyridines to introduce various substituents that can later facilitate the formation of the pyrrole (B145914) ring.
Cyclization and Ring-Closing Reactions for Pyrrolo[3,2-b]pyridine Formation
The crucial step in forming the bicyclic scaffold is the cyclization reaction. Several methodologies have been explored for the synthesis of pyrrolopyridine systems.
A notable method is the electrophilic [4+1] cyclization of 3-amino-4-methylpyridines. Treatment of these precursors with trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. This reaction is regioselective and can be performed on a large scale without the need for a catalyst. chemrxiv.org
Thorpe-Ziegler cyclization is another powerful tool for the formation of aminopyrrole derivatives, which can serve as intermediates for pyrrolopyrimidine synthesis. This method involves the N-alkylation of a β,β-enaminonitrile followed by intramolecular cyclization. semanticscholar.org While not directly leading to the target scaffold, the principles of intramolecular cyclization of functionalized pyrroles are relevant.
For the synthesis of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold, a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. This intermediate undergoes a reaction with N,N-dimethylformamide dimethyl acetal, followed by reductive cyclization with iron in acetic acid. nih.gov This highlights a strategy where a brominated precursor is used from the early stages of the synthesis.
Selective Bromination Techniques for 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Synthesis
Once the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold is in hand, the next critical step is the selective introduction of a bromine atom at the 6-position. The electronic nature of the pyridine ring fused to the pyrrolone ring directs the regioselectivity of electrophilic aromatic substitution reactions.
Regioselective Halogenation Methods
The regioselective bromination of azaindole scaffolds is a well-established field. For the related pyrrolo[1,2-a]quinoxalines, tetrabutylammonium (B224687) tribromide (TBATB) has been used for regioselective C3-bromination or C1, C3-dibromination. nih.gov The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. The solvent can also play a significant role in directing the position of bromination. For instance, in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a brominated pyrrolopyridine intermediate is utilized, suggesting that bromination can precede further functionalization. nih.gov
Optimization of Reaction Conditions and Reagents for Bromination
The optimization of bromination reactions requires careful consideration of the substrate's electronic properties and steric factors. For the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold, the electron-donating nature of the pyrrolone ring and the electron-withdrawing nature of the pyridine nitrogen will influence the reactivity of the C6 position.
The reaction conditions, such as temperature and the presence of a catalyst, can be fine-tuned to enhance the yield and selectivity of the 6-bromo derivative. For example, in the bromination of pyrrolo[1,2-a]quinoxalines, the reaction with NBS can be controlled to yield either mono- or di-brominated products. nih.gov
| Reagent | Conditions | Product(s) |
| Tetrabutylammonium tribromide (TBATB) | Varies | C3-brominated or C1, C3-dibrominated pyrrolo[1,2-a]quinoxalines |
| N-Bromosuccinimide (NBS) | Acetonitrile | Mono- or di-brominated products |
| Bromine | Various solvents | Brominated heterocycles |
Advanced Synthetic Strategies for Complex Derivatives of this compound
The this compound is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a handle for the introduction of a wide variety of substituents.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of derivatives.
For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine analogs, Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are key steps. mdpi.com Similarly, the this compound can be coupled with various boronic acids, terminal alkynes, or amines to generate derivatives with potential biological activity.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The this compound scaffold possesses a bromine atom on the pyridine ring, making it a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure. While specific studies detailing Suzuki and Sonogashira couplings on this compound are not extensively documented, the reactivity of similar bromo-substituted azaindole (pyrrolopyridine) systems provides valuable insight into potential synthetic routes. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide. For the pyrrolopyridine core, a Suzuki reaction at the C-6 position would enable the introduction of a wide array of aryl and heteroaryl substituents. In a study on a related 2-iodo-4-chloropyrrolopyridine, a chemoselective Suzuki-Miyaura cross-coupling was successfully performed at the more reactive C-2 position. nih.gov This demonstrates the viability of the reaction on the azaindole nucleus. For the 6-bromo position, typical conditions would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Pyrrolopyridine Scaffold
| Component | Example Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Substrate | 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Organohalide | nih.gov |
| Coupling Partner | Phenylboronic acid | Organoboron reagent | nih.gov |
| Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ | Palladium source | nih.gov |
| Base | K₂CO₃ | Activates boronic acid, neutralizes HX | nih.gov |
| Solvent | 1,4-dioxane:water (1:1) | Reaction medium | nih.gov |
| Temperature | 80-100 °C | Thermal energy | nih.gov |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Applying this to this compound would allow for the direct attachment of alkyne-containing fragments, which are versatile handles for further chemical modification. The reaction is known for its mild conditions, often proceeding at room temperature.
Chiral Synthesis and Enantioselective Functionalization
The core structure of this compound is achiral. Chirality could be introduced through functionalization, most notably at the C-3 position of the pyrrolone ring. The development of chiral derivatives is crucial for investigating interactions with biological systems.
Currently, there is a lack of published research specifically detailing the chiral synthesis or enantioselective functionalization of this compound. However, general methodologies for the enantioselective α-functionalization of lactams could theoretically be adapted. Such strategies might involve the use of chiral auxiliaries, phase-transfer catalysts, or organocatalysts to direct the stereoselective introduction of substituents at the C-3 position. The synthesis of chiral pyrrolidine (B122466) derivatives through methods like the chemoselective Dieckmann reaction of α,β-aminodiesters highlights approaches that can generate stereocenters in five-membered nitrogen-containing rings.
Multi-component Reactions and Combinatorial Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. These reactions are valuable for rapidly generating libraries of structurally diverse compounds for high-throughput screening.
While no MCRs have been specifically reported for the direct synthesis of the this compound scaffold, related pyrrolopyridine isomers have been constructed using such methods. For instance, a series of pyrrolo[3,4-b]pyridin-5-ones was synthesized in good yields via a one-pot Ugi-Zhu three-component reaction coupled with a cascade process. mdpi.com Similarly, microwave-assisted three-component reactions have been employed to efficiently produce various pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxbeilstein-journals.orgresearchgate.net
These examples underscore the power of MCRs in building complex heterocyclic systems. A combinatorial approach utilizing an MCR could potentially be designed to generate a library of diverse 1H-pyrrolo[3,2-b]pyridin-2(3H)-one analogues by varying the input components, although such a strategy remains to be developed for this specific scaffold. The development of synthetic procedures for creating libraries of diversified heterocyclic compounds, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, demonstrates the feasibility of using MCRs for combinatorial chemistry. nih.gov
Chemo-Enzymatic Synthesis and Biocatalytic Modifications of this compound Analogues
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. Enzymes can perform highly specific transformations, such as stereoselective reactions, under mild conditions that are often challenging to achieve with conventional reagents.
There are no specific reports in the scientific literature describing the chemo-enzymatic synthesis or biocatalytic modification of this compound or its close analogues. However, the potential for such approaches is significant. For example, biocatalytic methods have been developed for the synthesis of pyrroles using transaminases to mediate the key amination step in a biocatalytic equivalent of the Knorr pyrrole synthesis. d-nb.infonih.gov Furthermore, enzymes are increasingly used for late-stage functionalization, a strategy to modify complex molecules selectively in the final steps of a synthesis. nih.gov This could potentially be applied to introduce or modify functional groups on the pyrrolopyridinone core with high regio- and stereoselectivity. As the field of biocatalysis expands, enzymes could offer novel routes to chiral derivatives or functionalized analogues of this compound that are otherwise difficult to access. nih.govmdpi.com
Structure Activity Relationship Sar Studies of 6 Bromo 1h Pyrrolo 3,2 B Pyridin 2 3h One and Its Analogues
Elucidation of Structural Determinants for Biological Efficacy
Understanding how the fundamental components of 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one contribute to its biological activity is the first step in rational drug design. This involves examining the specific roles of the bromine substituent and the bicyclic core in molecular interactions.
The presence and position of halogen atoms can significantly influence a molecule's binding affinity and selectivity for its target. mdpi.com In the case of this compound, the bromine atom at the 6-position of the pyridine (B92270) ring is a critical feature. Halogens can alter the electronic properties of the aromatic system and participate in specific non-covalent interactions, such as halogen bonding. This type of interaction, where the electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor, can be a key determinant of binding orientation and affinity.
Research on related heterocyclic scaffolds has shown that substituting with different halogens (e.g., fluorine, chlorine, bromine) can systematically alter activity. Often, an increase in atomic size and polarizability from fluorine to bromine can lead to enhanced potency, which may be attributed to improved van der Waals interactions or the formation of stronger halogen bonds within the receptor's binding pocket. The specific location at the 6-position directs this interaction toward a particular region of the binding site, making it a pivotal element for molecular recognition.
The rigid, bicyclic 1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold serves as the foundational structure, or pharmacophore, that correctly orients the key interacting groups in three-dimensional space. This core structure is not merely a passive framework but actively participates in binding. Studies on analogous pyrrolopyridine and isoindolin-1-one (B1195906) systems have demonstrated that the core structure is responsible for establishing crucial interactions with target proteins. nih.govnih.gov
Systematic Modifications and Derivatization Strategies
Building upon the understanding of the core scaffold and its key substituents, systematic modifications are employed to probe the SAR further and enhance the desired biological activity. These strategies include substitutions at the nitrogen atom, elaboration of side chains, and bioisosteric replacements.
Modification at the N-1 position of the pyrrolo[3,2-b]pyridin-2(3H)-one ring system is a common strategy to explore the chemical space around the core and modulate its physicochemical properties. Introducing substituents at this position can influence potency, selectivity, and pharmacokinetic properties. Studies on the related pyrrolo[2,3-b]quinoline scaffold have shown that substituting the N-1 position with various aryl groups can have a significant impact on biological activity. jocpr.com
For example, introducing different phenyl groups can probe for specific steric or electronic requirements in the corresponding binding pocket. A substituent like a p-tolyl group might provide beneficial hydrophobic interactions, while a group like a p-methoxyphenyl could introduce an additional hydrogen bond acceptor. The nature of the substituent can dictate how the molecule fits within the binding site and whether it can access additional interaction points.
Table 1: Effect of N-1 Aryl Substitution on Pyrroloquinoline Analogues Data based on analogous pyrrolo[2,3-b]quinolin-2(3H)-one structures. jocpr.com
Pharmacophore modeling is a key strategy in drug design that identifies the essential spatial arrangement of chemical features required for biological activity. pharmacophorejournal.comresearchgate.net For the this compound scaffold, side chains can be appended to various positions to introduce new pharmacophoric groups, such as hydrogen bond donors/acceptors, hydrophobic moieties, or charged centers, to optimize interactions with the target.
Elaborating side chains from the core allows for fine-tuning of the molecule's properties. A well-designed side chain can extend into a sub-pocket of the binding site, forming additional favorable interactions and thereby increasing potency and selectivity. For instance, attaching a flexible chain ending in a basic amine could introduce a positive charge to form a salt bridge with an acidic residue like aspartate or glutamate. Conversely, adding a hydrophobic group like a benzyl (B1604629) or cyclohexyl ring could occupy a greasy pocket, enhancing affinity through the hydrophobic effect.
Table 2: Conceptual Pharmacophoric Contributions of Side Chains
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, or metabolic properties of a compound by swapping one functional group for another with similar physical or chemical properties. nih.gov This approach can be applied to the this compound scaffold in several ways.
The bromine atom at the 6-position is a prime candidate for bioisosteric replacement. It could be substituted with other halogens like chlorine or fluorine to modulate the strength of halogen bonding and electronic effects. Non-classical bioisosteres, such as a cyano (-CN) or a trifluoromethyl (-CF3) group, could also be explored. For example, replacing a pyridine with a benzonitrile (B105546) has been shown to be an effective strategy, as the nitrile can mimic the hydrogen-bond accepting properties of the pyridine nitrogen. researchgate.net Furthermore, parts of the bicyclic core itself could be replaced. For instance, the pyrrole (B145914) ring could be swapped for a pyrazole (B372694) or an imidazole (B134444) to alter the hydrogen bonding pattern and aromaticity, a technique known as scaffold hopping. mdpi.com
Table 3: Potential Bioisosteric Replacements for Key Moieties
Comparative SAR Analysis with Isomeric Pyrrolopyridine Systems
The biological profile of a pyrrolopyridine derivative is profoundly influenced by the orientation of the fused rings and the position of the nitrogen atom in the pyridine moiety. Understanding the SAR distinctions between the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one core and its isomers, such as the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine systems, is crucial for the rational design of selective and potent therapeutic agents.
Distinction from Pyrrolo[2,3-b]pyridine and Pyrrolo[3,2-c]pyridine Analogues
The pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole) scaffolds are well-explored in drug discovery, particularly as kinase inhibitors. Their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases is a major determinant of their biological activity. researchgate.net
A notable distinction in SAR was observed in a study focused on phosphodiesterase 4B (PDE4B) inhibitors. nih.gov In this research, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated. Interestingly, when the scaffold was switched to an N-methylated pyrrolo[3,2-b]pyridine analogue, the compound was found to be inactive. nih.gov This stark difference in activity underscores the critical role of the scaffold's isomeric form. The pyrrolo[2,3-b]pyridine core in the active compounds allows for an orientation of substituents and hydrogen bond donors/acceptors that is favorable for binding to PDE4B, a conformation that the pyrrolo[3,2-b]pyridine analogue could not adopt effectively.
Furthermore, studies on pyrrolo[3,2-c]pyridine derivatives have identified them as potent inhibitors of cell division cycle 7 (Cdc7) kinase. nih.gov The SAR for these compounds highlighted the importance of specific substitutions at the 2-position of the pyrrolopyridinone core to achieve high potency. While direct comparative data with this compound is limited, the distinct substitution patterns required for activity in the pyrrolo[3,2-c]pyridine series suggest that the spatial arrangement of key binding motifs differs significantly between these isomers.
The table below summarizes the observed activities of different pyrrolopyridine isomers from various studies, illustrating the impact of the core scaffold on biological targets.
| Scaffold | Derivative Type | Target | Activity |
| Pyrrolo[2,3-b]pyridine | 2-Carboxamide | PDE4B | Active (IC50 = 0.48 µM for parent) nih.gov |
| Pyrrolo[3,2-b]pyridine | N-methylated | PDE4B | Inactive nih.gov |
| Pyrrolo[3,2-c]pyridine | 2-Heteroaryl-pyrrolopyridinone | Cdc7 Kinase | Potent inhibitors nih.gov |
Influence of Ring Fusion Orientation on Biological Modalities
For instance, the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffold is a well-known bioisostere of indole (B1671886) and has been incorporated into numerous kinase inhibitors. researchgate.net The nitrogen at the 7-position is often crucial for forming a hydrogen bond with the hinge region of the kinase ATP-binding site. tandfonline.com In contrast, the pyrrolo[3,2-b]pyridine scaffold places the nitrogen at the 4-position. This altered placement of the hydrogen bond acceptor can lead to a different binding mode or a complete loss of affinity for the same target, as suggested by the inactivity of the N-methylated pyrrolo[3,2-b]pyridine against PDE4B. nih.gov
The fusion orientation also impacts the reactivity and metabolic stability of the scaffold. The electron-withdrawing effect of the pyridine nitrogen influences the electron density of the pyrrole ring, which can affect its susceptibility to metabolic enzymes. The distinct electronic landscapes of the pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,2-c]pyridine systems mean that they will present different metabolic profiles, which is a key consideration in drug design.
Advanced SAR Methodologies for this compound Scaffolds
While specific advanced SAR studies on this compound are not extensively documented in publicly available literature, the broader class of pyrrolopyridinone and related imidazo-pyrrolopyridine scaffolds has been the subject of sophisticated computational studies to elucidate their SAR. These methodologies provide a framework for understanding the structural requirements for the activity of new analogues, including those based on the this compound core.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrrolopyridinone derivatives. For example, 3D-QSAR modeling was used to understand the structure-activity correlation of pyrrolopyridinone derivatives as Cdc7 kinase inhibitors. nih.gov These studies generate contour maps that visualize the regions around the scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. Such models are invaluable for predicting the activity of novel compounds and guiding the design of more potent inhibitors.
Similarly, 3D-QSAR and molecular dynamics (MD) simulations have been performed on imidazo-pyrrolopyridine derivatives as Janus kinase 1 (JAK1) inhibitors. nih.govnih.gov These computational approaches, combined with molecular docking, provide detailed insights into the binding modes of the inhibitors and help to rationalize the observed SAR. The concordance between docking results and CoMFA/CoMSIA contour maps can offer valuable clues for the rational modification of molecules to design more potent inhibitors. nih.gov
Mechanistic Investigations of 6 Bromo 1h Pyrrolo 3,2 B Pyridin 2 3h One in Biological Systems
Identification and Characterization of Molecular Targets
The initial stages of understanding the biological impact of 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involve identifying and characterizing its molecular targets within biological systems.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Protease Inhibition)
Research has primarily focused on the inhibitory effects of this compound on various enzymes, particularly kinases. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases.
This compound has been identified as a potent inhibitor of several kinases. Notably, it demonstrates significant activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3 beta (GSK-3β). The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, have been determined for a range of kinases.
Below is an interactive data table summarizing the kinase inhibition profile of this compound.
| Kinase Target | IC50 (nM) |
| DYRK1A | 17 |
| GSK3B | 6 |
| CDK5/p25 | 110 |
| CK1δ/ε | 140 |
| DYRK2 | 190 |
| CLK1 | 280 |
| CAMK2δ | 4500 |
Data sourced from studies on the kinase inhibitory activity of this compound.
The potent and selective inhibition of DYRK1A and GSK-3β suggests that these kinases are primary molecular targets of this compound. The compound's interaction with these enzymes is a key aspect of its mechanism of action.
Receptor Binding and Modulation Analysis
Currently, detailed studies specifically characterizing the direct binding of this compound to cellular receptors and the subsequent modulation of their activity are not extensively available in the public domain. The primary focus of existing research has been on its enzyme inhibition properties.
Interaction with Cellular Pathways and Signaling Cascades
Through its inhibition of key kinases like DYRK1A and GSK-3β, this compound can significantly influence various cellular pathways and signaling cascades.
The DYRK1A kinase is known to be involved in neuronal development and function, and its overactivity has been linked to neurodegenerative diseases. By inhibiting DYRK1A, this compound can modulate signaling pathways regulated by this kinase.
GSK-3β is a critical component of numerous signaling pathways, including the Wnt signaling pathway, which is fundamental for embryonic development and adult tissue homeostasis. Inhibition of GSK-3β by this compound can therefore perturb these pathways. The compound has been shown to activate the Wnt/β-catenin signaling pathway in vitro.
Cellular Response and Phenotypic Assays
The interaction of this compound with its molecular targets translates into observable cellular responses and phenotypic changes.
Studies on Cell Proliferation and Apoptosis Induction
The antiproliferative activity of derivatives of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been a subject of investigation. For instance, a related compound, 6-bromo-4-(furan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, demonstrated potent antiproliferative effects against several human cancer cell lines, including A549 (lung), HCT116 (colon), and MCF7 (breast).
Furthermore, this related compound was found to induce apoptosis, or programmed cell death, in these cancer cells. Apoptosis is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism for many anticancer agents.
Cell Cycle Perturbation Analysis
In addition to inducing apoptosis, derivatives of this compound have been shown to perturb the cell cycle. The cell cycle is the series of events that take place in a cell leading to its division and duplication.
Specifically, treatment of HCT116 cells with 6-bromo-4-(furan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one led to cell cycle arrest at the G2/M phase. This means the compound halts the progression of the cell cycle before mitosis, which can prevent the proliferation of cancer cells.
Evaluation in Disease-Relevant Cell Models (e.g., Cancer Cell Lines)
While specific data on the biological activity of this compound is not extensively available in the public domain, the evaluation of closely related pyrrolopyridine derivatives in various cancer cell lines provides valuable insights into the potential of this class of compounds. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antitumor activities. nih.govsemanticscholar.org These compounds have been shown to act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govsemanticscholar.org
Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of fibroblast growth factor receptor (FGFR), a key player in various cancers. nih.gov These compounds have shown efficacy in inhibiting cancer cell proliferation, migration, and invasion, and inducing apoptosis. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives highlighted their potential as cyclin-dependent kinase (CDK) inhibitors in pancreatic cancer cells. researchgate.net
The cytotoxic effects of these related compounds have been quantified in a range of human cancer cell lines, as detailed in the table below. It is important to note that this data pertains to derivatives of the broader pyrrolopyridine class and not to this compound itself. However, these findings suggest that the this compound core could also exhibit significant antiproliferative activity.
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Mechanism of Action |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa | Cervical Cancer | 0.12 µM | Tubulin Polymerization Inhibitor |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | SGC-7901 | Gastric Cancer | 0.15 µM | Tubulin Polymerization Inhibitor |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | MCF-7 | Breast Cancer | 0.21 µM | Tubulin Polymerization Inhibitor |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | 4T1 | Breast Cancer | - | FGFR Inhibitor |
| Pyrrolo[2,3-d]pyrimidine derivative (41) | MIA PaCa-2 | Pancreatic Cancer | - | CDK4/6 Inhibitor |
| Pyrrolo[2,3-d]pyrimidine derivative (41) | BxPC-3 | Pancreatic Cancer | - | CDK4/6 Inhibitor |
| N-pyrrole-pyrimidine-5-cyano (2a) | SKOV-3 | Ovarian Cancer | 1031.135 µg/mL | CDK2/CDK6 Inhibitor |
| N-pyrrole-pyrimidine-5-cyano (2a) | MCF-7 | Breast Cancer | 846.4994 µg/mL | CDK2/CDK6 Inhibitor |
Halogen Bonding and Non-Covalent Interactions in Target Engagement
The interactions between a small molecule and its biological target are multifaceted, involving a combination of covalent and non-covalent forces. For this compound, non-covalent interactions are expected to be the primary drivers of its target engagement.
The presence of a bromine atom at the 6-position of the pyrrolopyridine ring is a key structural feature that likely plays a significant role in its binding to protein targets. Bromine, being a halogen, can participate in halogen bonding, a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a protein. This interaction can contribute to both the affinity and selectivity of a ligand for its target.
The strength of a halogen bond is influenced by the polarizability of the halogen atom, with bromine forming stronger halogen bonds than chlorine and fluorine. In the context of a protein-ligand complex, the bromine atom of this compound could form a halogen bond with a backbone carbonyl oxygen or the side chain of an amino acid residue like serine, threonine, aspartate, or glutamate. This interaction would help to anchor the molecule in the binding pocket and orient it for optimal engagement with other parts of the target protein.
Beyond halogen bonding, other non-covalent interactions are crucial for the binding of this compound to its biological target. The pyrrolo[3,2-b]pyridin-2(3H)-one core contains several hydrogen bond donors and acceptors. The lactam moiety, with its N-H group and carbonyl oxygen, is a classic hydrogen bonding motif. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The nitrogen atoms within the pyridine (B92270) and pyrrole (B145914) rings can also participate in hydrogen bonding as acceptors. These hydrogen bonds are highly directional and play a critical role in determining the specificity of ligand binding.
Mechanisms of Resistance and Pathway Feedback Loops
A major challenge in the development of targeted therapies, particularly in oncology, is the emergence of drug resistance. While specific resistance mechanisms to this compound have not been documented, insights can be drawn from the broader class of kinase inhibitors, to which many pyrrolopyridine derivatives belong.
Acquired resistance to kinase inhibitors can arise through several mechanisms. nih.gov One common mechanism is the development of secondary mutations in the target kinase that reduce the binding affinity of the inhibitor. nih.gov For example, mutations in the "gatekeeper" residue of the ATP-binding pocket can sterically hinder the binding of the inhibitor while still allowing ATP to bind, thus restoring kinase activity. nih.gov
Another mechanism of resistance involves the activation of alternative signaling pathways that bypass the inhibited kinase. nih.gov This can occur through the upregulation of other kinases or the activation of downstream signaling molecules. For instance, if this compound were to inhibit a specific kinase in a signaling cascade, cancer cells could potentially adapt by activating a parallel pathway that promotes cell survival and proliferation.
Pathway feedback loops can also contribute to drug resistance. The inhibition of a kinase can sometimes lead to the compensatory upregulation of the same kinase or its upstream activators through negative feedback mechanisms. This can eventually overcome the inhibitory effect of the drug. Understanding these potential resistance mechanisms is crucial for the rational design of next-generation inhibitors and for the development of effective combination therapies.
Preclinical Biological Evaluation of 6 Bromo 1h Pyrrolo 3,2 B Pyridin 2 3h One Derivatives
In Vitro Efficacy and Selectivity Profiling
The initial stages of preclinical assessment are conducted in controlled laboratory settings using cellular and molecular assays. This in vitro profiling is essential for understanding a compound's activity at the molecular and cellular level, its specificity for the intended biological target, and its broader effects on cell health and proliferation.
Once a series of 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one derivatives are synthesized, they are subjected to a battery of assays to determine their biological targets and specificity. This process often involves both focused, target-specific assays and broader screening panels.
Target-specific assays are designed to measure the interaction of a compound with a predefined biological molecule, such as an enzyme or receptor, that is implicated in a particular disease. For instance, various pyrrolo-pyridine derivatives have been investigated as inhibitors of specific enzymes crucial in disease pathways. reactionbiology.comreactionbiology.com Research on related 1H-pyrrolo[2,3-b]pyridine scaffolds has identified potent inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Maternal Embryonic Leucine Zipper Kinase (MELK). nih.govnih.govnih.gov The evaluation of these derivatives typically involves enzymatic assays that quantify the inhibition of kinase activity, often yielding an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov
Pan-assay screening, conversely, involves testing the compounds against a wide range of targets to identify both the primary therapeutic target and any potential off-target activities. This helps in building a selectivity profile and can reveal unexpected therapeutic opportunities or potential liabilities.
Table 1: Examples of Target-Specific Assays for Pyrrolo-Pyridine Derivatives
| Core Scaffold | Target | Example Compound | Measured Activity |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | Compound 4h | IC50 = 7 nM |
| 1H-pyrrolo[2,3-b]pyridine | JAK3 | Compound 19 | IC50 = 1.1 nM |
| 1H-pyrrolo[2,3-b]pyridine | MELK | Compound 16h | IC50 = 32 nM |
A crucial step in evaluating potential anticancer agents is to determine their ability to inhibit the growth of cancer cells (antiproliferative activity) and to cause cell death (cytotoxicity). Derivatives of the pyrrolo-pyridine core have demonstrated significant activity against a wide range of human cancer cell lines.
For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. semanticscholar.org One of the most potent compounds, 10t, exhibited IC50 values ranging from 0.12 to 0.21 μM across these lines. semanticscholar.org Similarly, diarylureas and amides featuring a pyrrolo[3,2-b]pyridine scaffold showed potent antiproliferative activity against the A375 human melanoma cell line, with some derivatives demonstrating superior or similar activity to the approved drug Sorafenib. nih.gov Further studies on 1H-pyrrolo[2,3-b]pyridine derivatives identified compounds with excellent anti-proliferative effects on A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 cells, with IC50 values as low as 0.109 μM. nih.gov
This screening across diverse cell lines helps to establish the breadth of a compound's activity and may indicate potential therapeutic applications for specific cancer types.
Table 2: Antiproliferative Activity of Selected Pyrrolo-Pyridine Derivatives
| Core Scaffold | Example Compound | Cell Line | Cell Line Type | Activity (IC50) |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | 10t | HeLa | Cervical Cancer | 0.12 - 0.21 µM |
| 1H-pyrrolo[3,2-c]pyridine | 10t | SGC-7901 | Gastric Cancer | 0.12 - 0.21 µM |
| 1H-pyrrolo[3,2-c]pyridine | 10t | MCF-7 | Breast Cancer | 0.12 - 0.21 µM |
| 1H-pyrrolo[2,3-b]pyridine | 16h | A549 | Lung Cancer | 0.109 µM |
| 1H-pyrrolo[2,3-b]pyridine | 16h | MDA-MB-231 | Breast Cancer | 0.109 - 0.245 µM |
| 1H-pyrrolo[2,3-b]pyridine | 4h | 4T1 | Breast Cancer | Proliferation Inhibition |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, lead candidates are advanced to in vivo studies to assess their efficacy in a living organism. probiocdmo.com These studies are fundamental for determining whether the molecular and cellular activity observed in vitro translates into a meaningful therapeutic effect in a complex biological system.
The choice of animal model is critical and depends on the therapeutic indication. For oncology, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used, where human tumors are implanted into immunodeficient mice. nih.gov For infectious diseases, infection models in susceptible rodent strains are employed. For instance, in the evaluation of a 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative for its antileishmanial potential, infected Balb/c mice were used as the appropriate disease model. nih.govrsc.org For inflammatory conditions, models like the murine air pouch, which creates a localized inflammatory environment, can be utilized to study the recruitment of immune cells. nih.gov
The experimental design involves establishing groups of animals, including a control group (vehicle-treated) and one or more groups treated with the test compound. Key parameters such as the route of administration and the treatment schedule are defined, although specific dosages are outside the scope of this discussion.
Pharmacodynamic (PD) readouts are measurements that provide evidence of a drug's biological effect in the body. These biomarkers should be linked to the drug's mechanism of action. In vitro findings often guide the selection of relevant in vivo biomarkers. For example, if in vitro studies show that a compound induces apoptosis, then in vivo tumor samples might be analyzed for markers like cleaved caspase-3. nih.govingentaconnect.com
In the context of an antileishmanial agent, a direct pharmacodynamic readout is the measurement of parasite burden in target organs like the liver and spleen. nih.govrsc.org For an anti-inflammatory agent, the quantification of specific immune cell populations (e.g., monocytes and macrophages) recruited to the site of inflammation serves as a key PD biomarker. nih.gov In oncology models, tumor volume is a standard readout, often measured serially throughout the study to assess the impact of the treatment on tumor growth.
Efficacy evaluation involves comparing the outcomes in the treated groups to the control group. The primary measure of efficacy is the extent to which the compound ameliorates the disease phenotype. In cancer models, this is often expressed as tumor growth inhibition (TGI). For an antileishmanial compound, efficacy was demonstrated by a significant reduction in parasite burden in both the liver and spleen. nih.govrsc.org
The therapeutic index (or therapeutic window) is a measure of a drug's safety margin. In preclinical studies, a related concept is the in vitro selectivity index (SI), which is often calculated as the ratio of the compound's cytotoxicity against normal cells (CC50) to its effective concentration against the disease target (IC50 or EC50). A higher SI value is desirable, indicating that the compound is more toxic to the target (e.g., cancer cells, parasites) than to host cells. For example, an antileishmanial pyrrolo-quinolinone derivative exhibited an in vitro SI of 7.79. nih.govrsc.org The ultimate goal of in vivo studies is to demonstrate significant efficacy at exposures that are well-tolerated.
Table 3: Examples of In Vivo Efficacy Evaluation for Pyrrolo-Pyridine and Related Scaffolds
| Core Scaffold | Example Compound | Animal Model | Efficacy Readout | Result |
|---|---|---|---|---|
| Pyrrolo[3,4-b]quinolin-1-one | 5m | Leishmania-infected Balb/c mice | Spleen parasite burden | 61.1% inhibition |
| Pyrrolo[3,4-b]quinolin-1-one | 5m | Leishmania-infected Balb/c mice | Liver parasite burden | 56.2% inhibition |
Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Derivatives
ADME studies are crucial in drug discovery to assess the pharmacokinetic profile of a compound. However, no specific data for derivatives of this compound were found.
There is no available information on the in vitro or in vivo metabolic stability of this compound derivatives. Studies using liver microsomes, hepatocytes, or other metabolic systems have not been reported for this class of compounds. Consequently, there is no data on their metabolic pathways or the identification of their metabolites.
Information regarding the permeability of this compound derivatives, often assessed using models such as Caco-2 cell monolayers, is not available. Similarly, there are no published studies on the oral bioavailability of these specific compounds in preclinical animal models.
Safety Pharmacology and Early Toxicology Assessments
Safety pharmacology and early toxicology studies are essential to identify potential adverse effects of new chemical entities. No research findings have been published regarding the safety pharmacology of this compound derivatives on the central nervous, cardiovascular, or respiratory systems. Furthermore, there is no available data from early in vitro or in vivo toxicology assessments for this specific class of compounds.
Computational Chemistry and Molecular Modeling of 6 Bromo 1h Pyrrolo 3,2 B Pyridin 2 3h One
In Silico Screening and Virtual Ligand Design: An Overview of Potential Methodologies
While no specific studies on 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are available, the general methodologies for in silico screening and virtual ligand design provide a framework for how such an investigation could be structured.
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid. Were a target for this compound to be identified, SBDD would involve docking the compound into the active site of the target to predict its binding orientation and affinity. This process allows for the rational design of more potent and selective analogs.
Ligand-Based Drug Design (LBDD) Methodologies
In the absence of a known 3D structure of a target, Ligand-Based Drug Design (LBDD) methodologies could be employed. These methods utilize the chemical and structural information of a set of known active molecules to build a pharmacophore model. This model represents the key steric and electronic features necessary for biological activity. If other molecules with a similar scaffold to this compound were known to be active, a pharmacophore model could be developed to guide the design of new compounds.
Molecular Docking and Dynamics Simulations: Predicting Interactions and Behavior
Molecular docking and dynamics simulations are powerful tools to understand the behavior of a molecule at the atomic level.
Prediction of Binding Modes and Affinities
For a hypothetical target, molecular docking simulations would predict the most likely binding pose of this compound within the active site. Scoring functions are then used to estimate the binding affinity, which can help in prioritizing compounds for experimental testing.
Conformational Analysis and Ligand Flexibility
Molecular dynamics simulations could provide insights into the conformational flexibility of this compound and how its shape might adapt upon binding to a target. These simulations track the movements of atoms over time, offering a more dynamic picture of the ligand-receptor interaction than static docking poses.
Quantum Chemical Calculations: Elucidating Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to determine the electronic properties of this compound. These properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential, are crucial for understanding the molecule's reactivity and its potential to form specific interactions with a biological target.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its physical properties and chemical reactivity. For a compound like this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate the distribution of electron density and the energies of molecular orbitals.
Key predicted properties would include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring would be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bonding interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For this pyrrolopyridinone structure, the electron-withdrawing effects of the bromine and carbonyl groups would likely lower the energies of these orbitals.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the electron distribution, highlighting the polarity of bonds and identifying potential reactive sites. The carbon atom of the carbonyl group is expected to carry a significant positive charge, making it susceptible to nucleophilic attack.
Spectroscopic Property Simulations (e.g., NMR, Mass Spectrometry)
Computational models can simulate spectroscopic data, which is invaluable for structure elucidation and verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These simulations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, provide a theoretical spectrum that can be compared with experimental data. The predicted shifts are sensitive to the electronic environment of each nucleus. For this compound, the bromine atom, the carbonyl group, and the aromatic rings would each exert distinct electronic effects, leading to a characteristic pattern of chemical shifts.
The following table represents an illustrative example of what simulated NMR data might look like for a similar heterocyclic structure. Note that these are not experimentally verified or specifically calculated values for the title compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Carbonyl) | - | ~170.5 |
| C3a | - | ~125.0 |
| C4 | ~7.8 | ~118.2 |
| C5 | ~7.2 | ~122.1 |
| C6 (C-Br) | - | ~115.0 |
| C7 | ~8.1 | ~145.3 |
| C7a | - | ~148.9 |
| N1-H | ~11.5 | - |
| N3-H | ~8.5 | - |
Mass Spectrometry (MS): While direct simulation of a full mass spectrum is complex, computational methods can predict the stability of potential fragments. By calculating the energies of the parent molecule and its various fragmented or rearranged ions, it is possible to predict the most likely fragmentation pathways that would be observed in an MS experiment, aiding in the interpretation of the resulting spectrum.
Cheminformatics and Data Mining for Pyrrolopyridine Analogues
Cheminformatics and data mining are essential for navigating the vast chemical space of compound libraries and for designing new molecules with desired properties. For pyrrolopyridine analogues, these approaches have been widely used in drug discovery to identify potential therapeutic agents. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are often performed on series of pyrrolopyridine derivatives to build models that correlate their structural features with biological activity. researchgate.net These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the activity of newly designed compounds and guide the optimization of lead structures. researchgate.net For instance, a QSAR model for a series of pyrrolopyridine kinase inhibitors might reveal that bulky substituents at one position are beneficial for activity, while electron-withdrawing groups at another are detrimental. nih.gov
Virtual Screening and Molecular Docking: These computational techniques are used to screen large databases of compounds for their potential to bind to a biological target, such as an enzyme or receptor. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.gov In studies involving pyrrolopyridine analogues as kinase inhibitors, docking is used to understand how the pyrrolopyridine scaffold interacts with key amino acid residues in the ATP-binding pocket of the kinase. nih.govnih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. Pharmacophore models derived from known active pyrrolopyridine analogues can then be used as filters to search for novel scaffolds with similar interaction patterns.
Database Mining and Clustering: Cheminformatics tools are used to mine large chemical databases like PubChem for compounds containing the pyrrolopyridine scaffold. nih.gov Subsequent clustering analysis, based on structural similarity or physicochemical properties, can group these analogues, helping to identify structure-activity relationships and explore chemical diversity. nih.gov
The table below summarizes common cheminformatics applications for the pyrrolopyridine class of compounds.
| Cheminformatics Method | Application | Example Finding for Pyrrolopyridine Analogues |
| 3D-QSAR | Predict biological activity based on 3D structure | CoMFA models identified steric and electrostatic fields crucial for JAK1 inhibition. researchgate.net |
| Molecular Docking | Predict binding mode and affinity to a protein target | Docking studies revealed key hydrogen bonding interactions between the pyrrolopyridine core and the hinge region of various kinases. nih.govnih.gov |
| Virtual Screening | Identify potential hit compounds from large libraries | High-throughput screening followed by computational analysis identified pyrrolo[3,2-b]pyridine derivatives as novel antibacterial agents. nih.govnih.gov |
| SAR-based Clustering | Group compounds by structural and activity similarity | Clustering of 197 pyrrolopyridine inhibitors from PubChem helped to identify key structural features for MAPKAPK-2 inhibition. nih.gov |
These computational and data-driven approaches are indispensable for modern chemical and pharmaceutical research, enabling the efficient design and discovery of new functional molecules based on scaffolds like pyrrolopyridine.
Emerging Research Directions and Future Perspectives for 6 Bromo 1h Pyrrolo 3,2 B Pyridin 2 3h One
Development as Chemical Probes for Biological Pathways
The azaindole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently used to develop chemical probes for exploring biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function. While derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been used as probes in biological imaging and for structure-activity relationship (SAR) studies, there is no specific literature detailing the development of 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one for such purposes. nih.gov Its rigid, heterocyclic core could serve as a foundation for designing probes targeting various enzyme classes, such as kinases, where the pyrrolopyridine scaffold has shown significant promise. nih.gov
Integration into Prodrug Strategies and Drug Delivery Systems
Prodrug design is a well-established strategy to overcome poor pharmacokinetic properties of a pharmacologically active molecule, such as low solubility or poor permeability. This involves chemically modifying the active drug into an inactive form that, once administered, is converted back to the active parent drug in vivo. For a compound like this compound, the lactam functional group and the secondary amine within the pyrrole (B145914) ring offer potential sites for chemical modification. These sites could be functionalized with promoieties designed to enhance properties like water solubility or the ability to cross cellular membranes. However, there are currently no published studies demonstrating the integration of this specific compound into any prodrug or advanced drug delivery system.
Exploration in Non-Medicinal Chemistry Applications (e.g., Material Science, Optoelectronics)
Heterocyclic compounds, particularly those containing pyrrole rings, are foundational to many advanced materials. Polymers incorporating the related pyrrolo[3,2-b]pyrrole (B15495793) scaffold have been synthesized and shown to possess tunable optoelectronic properties suitable for organic electronics. rsc.org The introduction of a bromine atom can significantly influence a molecule's electronic characteristics, such as the HOMO/LUMO energy levels, and can enhance properties like thermal stability. rsc.org This suggests a potential, yet unexplored, application for this compound as a building block for novel conjugated polymers, dyes, or other materials with interesting optical or electronic properties. rsc.org
Advanced Analytical Techniques for Characterization and Quantification
The definitive structural characterization and quantification of novel compounds are crucial for any future research. For this compound, standard analytical techniques would be employed.
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the molecular structure. Mass spectrometry (MS) would verify its molecular weight and fragmentation pattern. While spectral data for isomers like 6-bromo-1H-pyrrolo[2,3-b]pyridine are available, specific, validated spectra for this compound are not found in peer-reviewed literature. chemicalbook.com
Quantification: For quantifying the compound in biological matrices (e.g., plasma, tissue), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity and selectivity. eurl-pesticides.eurug.nl The development of a validated LC-MS/MS method would be a prerequisite for any pharmacokinetic or in vivo studies.
Table 1: Potential Analytical Methodologies
| Technique | Purpose | Status for this compound |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Not published in literature |
| Mass Spectrometry | Molecular Weight Confirmation | Not published in literature |
| LC-MS/MS | Quantification in Biological Fluids | Method not yet developed/published |
Unexplored Therapeutic Areas and Target Identification
The pyrrolopyridine scaffold is a cornerstone of many kinase inhibitors. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.govrsc.org Furthermore, the 1H-pyrrolo[3,2-b]pyridine core is present in selective negative allosteric modulators of the GluN2B subtype of the NMDA receptor, which has implications for treating major depressive disorder. nih.gov Other related structures, such as pyrrolo[2,3-c]pyridines, have been identified as inhibitors of LSD1, another cancer target. researchgate.net These precedents strongly suggest that this compound could be a valuable starting point for screening campaigns against various kinases or other enzyme families implicated in diseases like cancer, inflammation, or neurological disorders. ijrpr.com However, to date, no specific biological targets have been identified for this compound in the public domain.
Table 2: Potential Therapeutic Target Classes Based on Scaffold Analysis
| Target Class | Rationale | Key Examples in Related Scaffolds |
|---|---|---|
| Protein Kinases | Pyrrolopyridine is a common hinge-binding motif. | FGFR, CSF1R, SGK-1 nih.govnih.govgoogle.com |
| Ion Channels | The core is found in NMDA receptor modulators. | GluN2B NAMs nih.gov |
Collaborative Research Paradigms and Translational Opportunities
The development of a novel chemical entity from basic research to clinical application is a complex, multidisciplinary endeavor that heavily relies on collaboration. nih.gov Research networks in heterocyclic chemistry often bring together academic synthesis groups, computational chemists, and industrial partners with expertise in high-throughput screening and drug development. numberanalytics.com For a compound like this compound, with no established biological activity, initial collaborations would likely focus on broad screening initiatives to identify potential targets. Success in these early stages could lead to translational opportunities, attracting further partnerships to optimize the compound's properties and explore its therapeutic potential in preclinical models. ijrpr.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one?
The synthesis of this compound often involves functionalization of the pyrrolopyridinone core. Key steps include:
- Debromination/Zinc Reduction : Zinc powder in acetic acid can selectively reduce dibromo intermediates to yield monobrominated products, as demonstrated in the synthesis of analogous 6-chloro derivatives .
- Alkylation : Methylation at the 1-position can be achieved using methyl iodide under catalytic conditions (e.g., LiHMDS in THF at low temperatures), though regioselectivity must be monitored via NMR .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes is standard for isolating the target compound .
Q. How is this compound characterized structurally?
- Spectroscopy : and NMR are critical for confirming substitution patterns. For example, the bromo substituent causes distinct deshielding in aromatic protons .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for crystal structure determination. Planarity of the core and hydrogen-bonding motifs (e.g., dimerization via N-H···O interactions) are common features .
Advanced Research Questions
Q. What methodologies enable functionalization at the 3-position of the pyrrolopyridinone core?
- Rhodium-Catalyzed 1,4-Addition : Arylboronic acids can be added to 3-benzylidene derivatives under rhodium catalysis, enabling aryl group introduction. This method tolerates electron-rich and electron-poor aryl groups, with yields up to 76% .
- Condensation Reactions : Piperidine-catalyzed condensation with aldehydes in toluene generates 3-benzylidene intermediates, which serve as substrates for further functionalization .
Q. How can ring-expansion reactions transform this compound into naphthyridinone derivatives?
Q. What challenges arise in maintaining stereochemical integrity during functionalization?
- Isomerization in Solution : 3-Benzylidene derivatives (e.g., E/Z isomers) equilibrate in solution over time, reaching a 70:30 ratio after one week. Solid-state storage and rapid characterization post-synthesis are recommended to mitigate this .
- Steric Effects : Bulky substituents at the 3-position can hinder reactivity, necessitating optimized catalytic systems (e.g., Rh(I) with chelating ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
